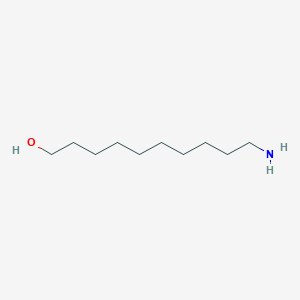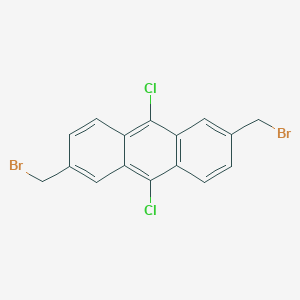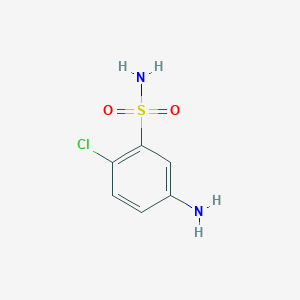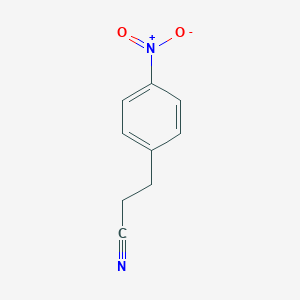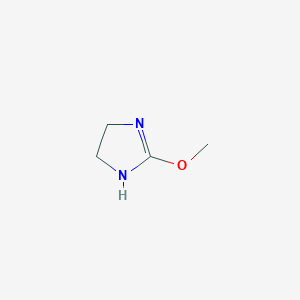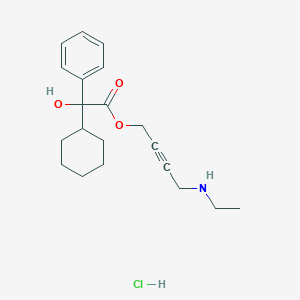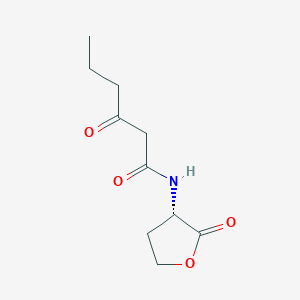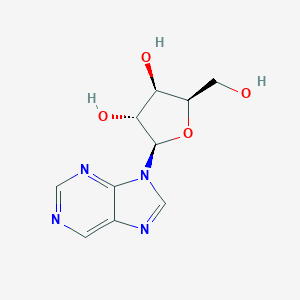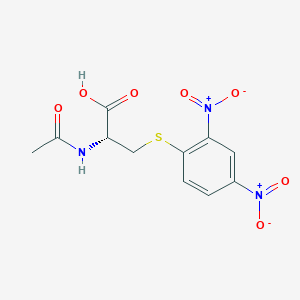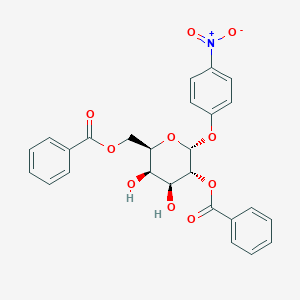![molecular formula C9H20O2Si B015443 3-[(Terc-butildimetilsilil)oxi]-1-propanal CAS No. 89922-82-7](/img/structure/B15443.png)
3-[(Terc-butildimetilsilil)oxi]-1-propanal
Descripción general
Descripción
SB-218078 es un inhibidor potente, selectivo, ATP-competitivo y permeable a las células de la cinasa de control 1 (Chk1). Inhibe la fosforilación de cdc25C con una IC50 de 15 nM. Este compuesto es menos potente en la inhibición de Cdc2 y la proteína quinasa C (PKC) con valores de IC50 de 250 nM y 1000 nM, respectivamente .
Aplicaciones Científicas De Investigación
SB-218078 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la cinasa de control 1 y sus efectos en la regulación del ciclo celular.
Biología: Empleado en estudios para comprender el papel de la cinasa de control 1 en la respuesta al daño del ADN y el arresto del ciclo celular.
Medicina: Investigado por su posible uso en terapia contra el cáncer, particularmente en la mejora de la citotoxicidad de los agentes dañadores del ADN.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen a la cinasa de control 1 .
Métodos De Preparación
La síntesis de SB-218078 implica la preparación de un derivado de indolocarbazolLas condiciones de reacción a menudo implican el uso de ácidos y bases fuertes, así como altas temperaturas para facilitar la formación del producto deseado . Los métodos de producción industrial no están ampliamente documentados, pero el compuesto generalmente se sintetiza en laboratorios de investigación para estudios científicos.
Análisis De Reacciones Químicas
SB-218078 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Mecanismo De Acción
SB-218078 ejerce sus efectos inhibiendo la cinasa de control 1, que participa en la fosforilación de cdc25C. Esta inhibición evita la activación del complejo cdc2 / ciclina B, lo que lleva al arresto del ciclo celular en la fase G2. El compuesto también mejora la citotoxicidad de los agentes dañadores del ADN al prevenir la reparación del ADN dañado, promoviendo así la apoptosis .
Comparación Con Compuestos Similares
SB-218078 es único en su alta selectividad y potencia como inhibidor de la cinasa de control 1. Compuestos similares incluyen:
UCN-01: Otro inhibidor de la cinasa de control 1, pero con menor selectividad y potencia en comparación con SB-218078.
AZD7762: Un potente inhibidor de la cinasa de control 1 con aplicaciones similares en terapia contra el cáncer.
MK-8776: Otro inhibidor selectivo de la cinasa de control 1 utilizado en estudios de investigación .
SB-218078 destaca por su alta selectividad para la cinasa de control 1 y su capacidad para mejorar la citotoxicidad de los agentes dañadores del ADN, lo que lo convierte en una herramienta valiosa en la investigación y la terapia contra el cáncer.
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWCJTNWUFFGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394793 | |
| Record name | 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89922-82-7 | |
| Record name | 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

